molecular formula C17H25NO5 B1415921 3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid CAS No. 1951445-21-8

3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid

Cat. No. B1415921
CAS RN: 1951445-21-8
M. Wt: 323.4 g/mol
InChI Key: YHAIZGARMORCQE-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid is a useful research compound. Its molecular formula is C17H25NO5 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiradical Activity

  • The compound has been studied for its potential antimicrobial and antiradical activities. Research by Čižmáriková et al. (2020) explored similar compounds for their effects against human pathogens like Staphylococcus aureus and Escherichia coli, as well as their antioxidant activities, using methods like DPPH and ABTS.+ (Čižmáriková et al., 2020).

Synthesis and Structural Analysis

  • Studies have been conducted on the synthesis of structurally similar compounds, focusing on their preparation and structural elucidation using techniques like IR, 1H-NMR, and MS. For instance, Zhang Dan-shen (2009) synthesized related compounds and confirmed their structures through various spectroscopic methods (Zhang Dan-shen, 2009).

Anti-inflammatory Activity

  • Beta-hydroxy-beta-arylpropanoic acids, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory activity. Research by Dilber et al. (2008) indicates significant anti-inflammatory effects, comparable to standard NSAIDs like ibuprofen (Dilber et al., 2008).

Resolution and Absolute Configuration

  • The compound's related derivatives have been explored for their resolution and determination of absolute configuration, as in the research by Drewes et al. (1992), which utilized methods like X-ray crystallography for this purpose (Drewes et al., 1992).

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-11(2)18(16(22)23-17(3,4)5)14(15(20)21)10-12-6-8-13(19)9-7-12/h6-9,11,14,19H,10H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAIZGARMORCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
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3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
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3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
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3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
Reactant of Route 5
3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
Reactant of Route 6
3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid

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